molecular formula C20H11ClN4O7S3 B2638193 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate CAS No. 877643-38-4

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate

Cat. No.: B2638193
CAS No.: 877643-38-4
M. Wt: 550.96
InChI Key: MABBVQNZPAHLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a structurally complex heterocyclic molecule with multiple pharmacophoric motifs:

  • A 1,3,4-thiadiazole ring linked via a thioether group, a moiety known for antimicrobial and antitumor properties .
  • A thiophene-2-carboxamido substituent, which enhances binding affinity to biological targets through hydrophobic interactions .
  • A 5-chloro-2-nitrobenzoate ester group, which may contribute to electron-withdrawing effects and metabolic stability .

While direct studies on this compound are absent in the provided evidence, its structural analogs and derivatives have been synthesized and characterized, enabling comparative analysis.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-chloro-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN4O7S3/c21-10-3-4-13(25(29)30)12(6-10)18(28)32-15-8-31-11(7-14(15)26)9-34-20-24-23-19(35-20)22-17(27)16-2-1-5-33-16/h1-8H,9H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABBVQNZPAHLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a complex organic molecule with significant potential for various biological activities. Its molecular formula is C20H12N4O7S3C_{20}H_{12}N_{4}O_{7}S_{3}, and it features a unique combination of functional groups including a pyran ring, thiadiazole moiety, and nitrobenzoate group. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The structure of the compound contributes to its reactivity and biological properties. The presence of the thiadiazole and pyran structures is often associated with significant biological activities such as antimicrobial and antitumor effects. The nitrobenzoate group may enhance the compound's pharmacological profile by improving solubility and bioavailability.

Property Details
Molecular FormulaC20H12N4O7S3C_{20}H_{12}N_{4}O_{7}S_{3}
Molecular Weight516.52 g/mol
IUPAC Name[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-chloro-2-nitrobenzoate]
Functional GroupsPyran, Thiadiazole, Nitrobenzoate

Biological Activity

Research indicates that compounds similar to 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate exhibit a range of biological activities:

  • Antimicrobial Activity
    • Compounds containing thiadiazole moieties have been shown to possess antimicrobial properties. For instance, studies have demonstrated that derivatives with similar structural features exhibit significant inhibition against various bacterial strains .
  • Antitumor Activity
    • The presence of the pyran ring in conjunction with thiadiazole has been linked to cytotoxic effects on tumor cells. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro.
  • Acetylcholinesterase Inhibition
    • Similar compounds have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer’s disease. Certain derivatives have demonstrated IC50 values in the nanomolar range, indicating high potency .

Synthesis Methods

The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate typically involves multi-step processes that include:

  • Formation of Thiadiazole Derivative
    • The initial step often involves the synthesis of the thiadiazole core through cyclization reactions involving appropriate precursors.
  • Pyran Ring Construction
    • Subsequent steps may include the formation of the pyran ring via condensation reactions with aldehydes or ketones.
  • Final Coupling
    • The final product is obtained through coupling reactions with benzoic acid derivatives to introduce the nitrobenzoate functionality.

Case Studies

Several studies highlight the biological activity of related compounds:

  • Anticholinesterase Activity Study
    • A series of thiadiazole derivatives were evaluated for their ability to inhibit acetylcholinesterase. Some compounds exhibited greater activity than donepezil (IC50 = 0.6 µM), suggesting potential for use in Alzheimer's treatment .
  • Antitumor Research
    • Research on similar pyran-thiadiazole compounds has shown promising antitumor activity against various cancer cell lines, indicating their potential as chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carboxamido-Thiadiazole Derivatives

Compounds combining thiophene carboxamide and thiadiazole motifs exhibit notable bioactivity. For example:

  • 5-Amino-3-methyl-4-{[2-(substituted carbamothioyl)hydrazino]carbonyl}thiophene-2-carboxamide (9a, b): Synthesized via condensation of thiophene carboxamide with isothiocyanates, yielding derivatives with antibacterial activity. Melting points range from 202–204°C, with IR spectra confirming NH (3250 cm⁻¹) and C=O (1680 cm⁻¹) stretches .
  • 5-Amino-4-{[(2Z)-2-(3,4-disubstituted-1,3-thiazol-2(3H)-ylidene)hydrazino]carbonyl}-3-methylthiophene-2-carboxamide (10a-f): These derivatives show enhanced thermal stability (m.p. >200°C) and distinct ¹H-NMR signals for thiazole protons (δ 7.2–7.5 ppm) .

Comparison to Target Compound : The thiophene-2-carboxamido-thiadiazole segment in the target compound likely shares similar spectral features (e.g., IR C=O at ~1680 cm⁻¹, NH stretches at ~3250 cm⁻¹) and thermal stability (m.p. >200°C inferred) .

Pyran and Pyrimidine Analogs

Pyran and pyrimidine cores are critical for antiviral and anticancer activity:

  • Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate: This dihydropyranone derivative has a melting point of 152–159°C and ¹³C-NMR signals at δ 165.2 ppm (ester C=O) and δ 120–140 ppm (aromatic carbons) .
  • 5-(4-Chlorophenyl)-4-oxo-2-thioxo-1,3,4,5-tetrahydro-2H-benzo[4',5']thiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine-6-carbonitrile (6) : Exhibits a fused pyran-pyrimidine system with UV absorption at λmax 280 nm due to extended conjugation .

Comparison to Target Compound : The 4-oxo-4H-pyran core in the target compound may display similar ¹³C-NMR signals (δ 160–170 ppm for carbonyls) and UV characteristics. The chloro substituent (as in 5-chloro-2-nitrobenzoate) aligns with enhanced lipophilicity observed in chlorophenyl analogs .

Benzoate Ester Derivatives

Nitro and chloro substituents on benzoate esters influence reactivity and stability:

  • Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate : Features a chloro-phenyl group with a melting point of 180–182°C and IR peaks for C=O (1740 cm⁻¹) and C-S-C (690 cm⁻¹) .
  • Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate: A nitro-free analog with m.p. 227–230°C and mass spectral data (M⁺+1 = 560.2) .

Comparison to Target Compound: The 5-chloro-2-nitrobenzoate group may lower melting points compared to non-nitro analogs (e.g., 180–230°C vs. 200–230°C) due to reduced crystallinity. IR spectra would likely show nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) absent in chloro-only derivatives .

Q & A

Q. What are the critical steps and optimal conditions for synthesizing the compound?

The synthesis involves multi-step reactions requiring precise control:

  • Step 1 : Formation of the thiadiazole-thiophene intermediate via nucleophilic substitution. Use ethanol as a solvent at 70–80°C with sodium acetate as a base to facilitate amide bond formation .
  • Step 2 : Coupling the pyran-4-one moiety using a thiomethyl linker. DMF or THF is preferred for solubility, with reaction times of 12–24 hours at 60–70°C .
  • Step 3 : Esterification with 5-chloro-2-nitrobenzoic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Table 1. Example Reaction Conditions

StepReactantsSolventTemperatureCatalystYield
1Thiophene-2-carboxamide, 1,3,4-thiadiazoleEthanol70°CNaOAc~65%
2Pyran-4-one derivativeDMF60°C~70%
35-Chloro-2-nitrobenzoic acidDCMRTDCC~60%

Q. Which spectroscopic methods confirm the compound’s structure, and what are the critical spectral markers?

  • ¹H/¹³C NMR :
    • Pyran-4-one carbonyl at δ ~195–200 ppm (¹³C) .
    • Aromatic protons from thiophene (δ 6.8–7.5 ppm) and nitrobenzoate (δ 8.0–8.3 ppm) .
  • IR : Peaks at 1680–1700 cm⁻¹ (C=O ester/amide), 1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., m/z ~600–620) .

Advanced Research Questions

Q. How can conflicting biological activity data be resolved?

  • Assay Replication : Repeat assays under standardized conditions (e.g., fixed cell lines, incubation time) to rule out variability .
  • Structure-Activity Relationship (SAR) : Compare activity of analogs (e.g., replacing the thiophene with furan) to identify critical functional groups .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., kinases or enzymes) .

Q. Table 2. Example Biological Activity Data for Analogous Compounds

CompoundTargetIC₅₀ (μM)Reference
Thiadiazole-pyran derivativeCOX-21.2 ± 0.3
Nitrobenzoate analogEGFR kinase0.8 ± 0.2

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to targets like protein kinases. The nitro group often participates in hydrogen bonding with active-site residues .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values of substituents) with activity to guide optimization .
  • MD Simulations : Assess binding stability over 100 ns trajectories to identify key interactions (e.g., hydrophobic packing of the thiophene ring) .

Q. How do structural modifications affect stability and solubility?

  • Stability : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability. Accelerated stability testing (40°C/75% RH) monitors degradation .
  • Solubility : Introduce polar groups (e.g., -OH, -SO₃H) or formulate as a salt (e.g., sodium or hydrochloride) .
  • LogP Optimization : Reduce logP from ~3.5 to <2.5 via PEGylation or cyclodextrin complexation to improve aqueous solubility .

Q. What strategies address low yields in the final esterification step?

  • Catalyst Screening : Test alternatives to DCC (e.g., EDCI/HOBt) to improve efficiency .
  • Solvent Optimization : Use THF or acetone for better reagent solubility .
  • Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes at 100°C .

Q. How to design analogs for improved pharmacokinetic profiles?

  • Prodrug Approach : Mask the ester group as a phosphonate to enhance oral bioavailability .
  • Metabolic Blocking : Fluorinate the thiophene ring to slow CYP450-mediated oxidation .
  • Toxicology Screening : Use hepatic microsomes to identify and mitigate metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.